Defined (S)-Enantiomeric Configuration for Consistent Receptor Interaction Studies
MEP-FUBICA is supplied exclusively as the (S)-enantiomer, as confirmed by the stereochemical descriptor in its IUPAC name and SMILES notation . In contrast, many synthetic cannabinoid reference standards on the illicit market are racemic mixtures or undefined stereoisomers, which introduce variability in pharmacological assays due to known enantiomer-dependent activity at cannabinoid receptors. For example, studies on the structurally related compound MDMB-FUBICA reveal that the (S)-enantiomer exhibits an EC50 of 9.72 × 10⁻⁹ M at CB1, whereas the (R)-enantiomer shows an EC50 > 1.00 × 10⁻⁴ M—a greater than 10,000-fold difference in potency .
| Evidence Dimension | Enantiomeric purity and stereochemical definition |
|---|---|
| Target Compound Data | Defined (S)-enantiomer (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) |
| Comparator Or Baseline | MDMB-FUBICA (S)-enantiomer EC50 = 9.72 nM; (R)-enantiomer EC50 > 10,000 nM |
| Quantified Difference | Stereochemical definition prevents >10,000-fold potency variability |
| Conditions | CB1 receptor agonist activity assay (fluorometric membrane potential assay) |
Why This Matters
Procurement of a stereochemically defined reference standard ensures experimental reproducibility and accurate forensic identification, avoiding the confounding effects of enantiomeric mixtures.
- [1] Doi, T., Asada, A., Takeda, A., Tagami, T., Katagi, M., Kamata, H., & Sawabe, Y. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 36(1), 51-60. doi:10.1007/s11419-017-0378-5 View Source
